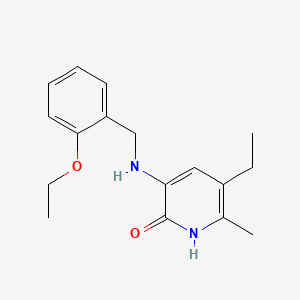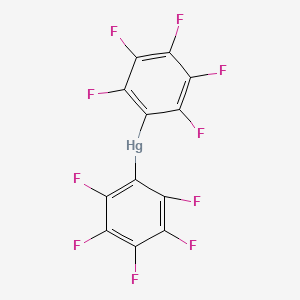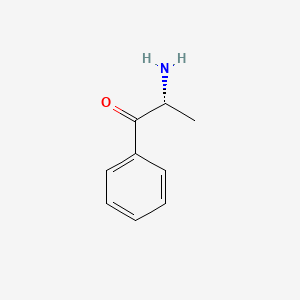
(Phosphinicobis(iminotrimethylene))bis(benzyldimethylammonium bromide) p-tolyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Phosphinicobis(iminotrimethylene))bis(benzyldimethylammonium bromide) p-tolyl ester is a complex organic compound with the molecular formula C31-H47-N4-O2-P.2Br and a molecular weight of 698.61 This compound is known for its unique structure, which includes a phosphinicobis(iminotrimethylene) core linked to benzyldimethylammonium bromide groups and a p-tolyl ester moiety
Métodos De Preparación
The synthesis of (Phosphinicobis(iminotrimethylene))bis(benzyldimethylammonium bromide) p-tolyl ester involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
(Phosphinicobis(iminotrimethylene))bis(benzyldimethylammonium bromide) p-tolyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Oxidation: The compound can be oxidized to form phosphine oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into phosphines, which have applications in catalysis and material science.
Substitution: Substitution reactions can introduce different functional groups into the molecule, allowing for the synthesis of a wide range of derivatives with varying properties.
Aplicaciones Científicas De Investigación
(Phosphinicobis(iminotrimethylene))bis(benzyldimethylammonium bromide) p-tolyl ester has several applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that involve oxidative stress and inflammation.
Mecanismo De Acción
The mechanism of action of (Phosphinicobis(iminotrimethylene))bis(benzyldimethylammonium bromide) p-tolyl ester involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to metal ions and other molecules to form complexes that exhibit unique chemical and biological properties . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
(Phosphinicobis(iminotrimethylene))bis(benzyldimethylammonium bromide) p-tolyl ester is unique due to its specific structure and the presence of both phosphinicobis(iminotrimethylene) and benzyldimethylammonium bromide groups. Similar compounds include:
Propiedades
Número CAS |
21217-25-4 |
|---|---|
Fórmula molecular |
C31H47Br2N4O2P |
Peso molecular |
698.5 g/mol |
Nombre IUPAC |
benzyl-[3-[[[3-[benzyl(dimethyl)azaniumyl]propylamino]-(4-methylphenoxy)phosphoryl]amino]propyl]-dimethylazanium;dibromide |
InChI |
InChI=1S/C31H47N4O2P.2BrH/c1-28-18-20-31(21-19-28)37-38(36,32-22-12-24-34(2,3)26-29-14-8-6-9-15-29)33-23-13-25-35(4,5)27-30-16-10-7-11-17-30;;/h6-11,14-21H,12-13,22-27H2,1-5H3,(H2,32,33,36);2*1H/q+2;;/p-2 |
Clave InChI |
SJRCRJHWTFRAMR-UHFFFAOYSA-L |
SMILES canónico |
CC1=CC=C(C=C1)OP(=O)(NCCC[N+](C)(C)CC2=CC=CC=C2)NCCC[N+](C)(C)CC3=CC=CC=C3.[Br-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidenemethyl)pyrrolidine](/img/structure/B15195619.png)
![N-[(5S,5aS,8aR,9R)-9-(4-hydroxy-3,5-dimethoxyphenyl)-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl]-3-fluorobenzamide](/img/structure/B15195623.png)






![N-[2-(hydrazinecarbonyl)phenyl]butane-1-sulfonamide](/img/structure/B15195671.png)



![(6-acetyl-7,11-dimethyl-5-phenyl-5-azapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-14-yl) acetate](/img/structure/B15195712.png)
